molecular formula C18H20N2O5 B5778058 N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide

N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide

Cat. No. B5778058
M. Wt: 344.4 g/mol
InChI Key: PHIQIODIRKGEJM-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide, also known as ATB-346, is a novel non-steroidal anti-inflammatory drug (NSAID) that is currently being researched for its potential therapeutic benefits. This compound is a prodrug that is designed to selectively target the inflammation-inducing enzyme cyclooxygenase-2 (COX-2) while sparing the beneficial effects of the constitutive COX-1 enzyme.

Mechanism of Action

N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide is a prodrug that is designed to selectively target COX-2. Upon administration, the compound is metabolized in the body to release a highly reactive molecule that selectively binds to and inhibits COX-2 activity. This mechanism of action reduces the production of inflammatory prostaglandins while preserving the beneficial effects of COX-1, such as platelet aggregation and gastric mucosal protection.
Biochemical and Physiological Effects:
Preclinical studies have shown that N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide has potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. The compound has been shown to reduce the production of inflammatory cytokines, decrease leukocyte infiltration, and inhibit the expression of pro-inflammatory genes. In addition, N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide has been shown to have a lower risk of gastrointestinal side effects compared to traditional NSAIDs.

Advantages and Limitations for Lab Experiments

N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide has several advantages for lab experiments. The compound has a well-defined mechanism of action and can be easily synthesized in high purity and high yield. In addition, N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide has been extensively studied in preclinical models, which provides a strong scientific basis for further research. However, N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide also has some limitations for lab experiments. The compound is highly reactive and can be unstable in certain conditions, which may affect its efficacy. In addition, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide in humans.

Future Directions

There are several future directions for research on N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide. One area of interest is the potential therapeutic benefits of the compound in various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. In addition, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide in humans. Other future directions include the development of new formulations and delivery methods for the compound, as well as the exploration of its potential in combination therapy with other anti-inflammatory agents.

Synthesis Methods

N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide is synthesized through a multistep process that involves the reaction of 3-aminoacetophenone with 2,3,4-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then acetylated with acetic anhydride to form the final product, N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide has been extensively researched for its potential therapeutic benefits in various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. The compound has been shown to selectively inhibit COX-2 activity while sparing COX-1 activity, which reduces the risk of gastrointestinal side effects associated with traditional NSAIDs. In preclinical studies, N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide has demonstrated superior efficacy compared to traditional NSAIDs in reducing inflammation and pain.

properties

IUPAC Name

N-(3-acetamidophenyl)-2,3,4-trimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-11(21)19-12-6-5-7-13(10-12)20-18(22)14-8-9-15(23-2)17(25-4)16(14)24-3/h5-10H,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIQIODIRKGEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide

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